molecular formula C9H6FNO2S B2357515 Quinoline-5-sulfonyl fluoride CAS No. 2138267-85-1

Quinoline-5-sulfonyl fluoride

Cat. No.: B2357515
CAS No.: 2138267-85-1
M. Wt: 211.21
InChI Key: IEODNVBLMJXIEQ-UHFFFAOYSA-N
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Description

Quinoline-5-sulfonyl fluoride is a chemical compound that belongs to the quinoline family Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-5-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to the quinoline ring. One common method is the reaction of quinoline-5-sulfonyl chloride with a fluoride source. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the efficiency and yield of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Quinoline-5-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various substituted quinoline derivatives. These products can have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Quinoline-5-sulfonyl fluoride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of quinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This covalent modification can disrupt the normal function of the enzyme, resulting in the inhibition of biological processes that are essential for the survival and proliferation of pathogens . The quinoline ring can also interact with nucleic acids and proteins, further contributing to its biological activity .

Comparison with Similar Compounds

Quinoline-5-sulfonyl fluoride can be compared with other similar compounds, such as:

    Quinoline-5-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl fluoride group.

    Fluoroquinolones: These compounds are widely used as antibiotics. They contain a fluorine atom in the quinoline ring, which enhances their antibacterial activity.

    Quinoline-5-sulfonic acid: This compound has a sulfonic acid group instead of a sulfonyl fluoride group.

Properties

IUPAC Name

quinoline-5-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEODNVBLMJXIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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